(Z)-6-hydroxy-7-(morpholinomethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
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Description
(Z)-6-hydroxy-7-(morpholinomethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H25NO7 and its molecular weight is 427.453. The purity is usually 95%.
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Scientific Research Applications
Vasorelaxant Agents
Benzofuran-morpholinomethyl-pyrazoline hybrids have been synthesized and evaluated for their vasorelaxant properties. These compounds have shown significant activity in inducing vasodilation in isolated thoracic aortic rings of rats, suggesting potential applications in treating cardiovascular diseases (Hassan et al., 2014).
Antioxidant Activity
Studies have also explored the antioxidant potential of benzofuran derivatives. For instance, a novel one-pot synthesis approach was used to create benzofuran derivatives with significant antioxidant activity, offering potential for developing new antioxidant agents (Ezzatzadeh & Hossaini, 2018). Additionally, compounds isolated from Morus mesozygia, including prenylated 2-arylbenzofurans, exhibited notable antioxidant and hepatoprotective activities, highlighting their therapeutic potential (Kapche et al., 2011).
Antiviral and Cytotoxic Activities
Research on new furochromone and benzofuran derivatives has revealed their capabilities in DNA binding, displaying antiviral activities, and cytotoxicity against certain cells, suggesting their applicability in antiviral therapies and cancer treatment (Abdelhafez et al., 2011).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds derived from visnaginone and khellinone has led to the discovery of agents with anti-inflammatory and analgesic properties, further supporting the potential of benzofuran compounds in pharmaceutical applications (Abu‐Hashem et al., 2020).
Chemotherapeutic Activity
Oxime ethers containing benzofuran units have been evaluated for their cytotoxicity against various cancer cell lines, with some derivatives showing promising results, indicating the potential for development into chemotherapeutic agents (Kosmalski et al., 2022).
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-(morpholin-4-ylmethyl)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO7/c1-27-19-11-14(12-20(28-2)23(19)29-3)10-18-21(26)15-4-5-17(25)16(22(15)31-18)13-24-6-8-30-9-7-24/h4-5,10-12,25H,6-9,13H2,1-3H3/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZQTKCHTNMRQY-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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